molecular formula C2H4<br>C2H4<br>CH2=CH2 B3416737 Polyethylene CAS No. 9002-88-4

Polyethylene

Cat. No.: B3416737
CAS No.: 9002-88-4
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Scientific Research Applications

Polyethylene has numerous applications across various fields:

Mechanism of Action

Polyethylene acts as a nonionic surfactant to decrease surface tension and condition the stratum corneum, thus enhancing the diffusion of other molecules or drugs through the skin .

Safety and Hazards

Polyethylene is generally considered safe, but it can be toxic if its components leak into beverages and products that could cause health risks . The dust or resin of this compound can cause eye irritation as can the vapors from the resin when it’s being heated .

Future Directions

The future of polyethylene lies in the development of new forms of the material that are more environmentally friendly. For instance, researchers have incorporated polar groups in the material’s molecular chains to expand its properties and simultaneously reduce the problematic persistence of plastic in the environment . The S&P Global Ratings forecast that plastic packaging is unlikely to be replaced in the near future for many of its current uses, as plastic holds advantages over some alternative packaging options like paper or glass .

Biochemical Analysis

Biochemical Properties

Researchers have investigated the biodegradation of polyethylene by measuring changes in various physico-chemical and structural characteristics . These evidences are not enough to prove the exact biodegradation of this compound . The formation of carbonyl residues on the surface of photooxidized this compound plays an important role in the initiation of biodegradation .

Cellular Effects

The ecological and toxicological consequences of this compound have only recently been revealed . This compound pollution in the environment is one of the most critical environmental challenges today, affecting ecosystems as well as humans .

Molecular Mechanism

It is known that the small size of suspended plastics causes the reduction of light transmission on the sea surface, photosynthetic efficiency of micro-algae, and the productivity of marine organisms .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It is known that this compound can form particulate matter by UV irradiation and weathering, which increases surface area and mobility .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can cause fatal injuries to all living organisms .

Metabolic Pathways

It is known that this compound can act as a carrier to increase the adsorption of hardly decomposable hydrophobic chemicals such as polychlorinated biphenyl (PCB), when it is introduced into the food chain .

Transport and Distribution

It is known that this compound can easily incorporate into the food chain, causing fatal injuries to all living organisms .

Subcellular Localization

It is known that this compound can easily incorporate into the food chain, causing fatal injuries to all living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyethylene is produced through the polymerization of ethylene monomers. The polymerization can occur via several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Polyethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Polypropylene
  • Polyvinyl Chloride
  • Polystyrene

Polyethylene’s adaptability and extensive use in diverse fields underscore its significance as a fundamental material in modern society.

Properties

IUPAC Name

ethene
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InChI

InChI=1S/C2H4/c1-2/h1-2H2
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InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Canonical SMILES

C=C
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Molecular Formula

C2H4, Array
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Related CAS

26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4
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DSSTOX Substance ID

DTXSID1026378
Record name Ethylene
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Molecular Weight

28.05 g/mol
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Physical Description

Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor.
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Boiling Point

-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F
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Flash Point

-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx)
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Solubility

In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)
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Density

0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F
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Vapor Density

0.98 (Air = 1), Relative vapor density (air = 1): 0.98
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Vapor Pressure

Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100
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Mechanism of Action

Ethylene interferes with the activities of plant hormones causing growth retardation.
Record name Ethylene
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Impurities

Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation.
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Color/Form

Colorless gas

CAS No.

74-85-1, 87701-65-3
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Melting Point

-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F
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Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iron(II) chloride
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0 (± 1) mol
Type
catalyst
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Quantity
0 (± 1) mol
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catalyst
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0 (± 1) mol
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catalyst
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Name
tin chloride
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reactant
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ytterbium(H) chloride
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0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
antimony trichloride
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iron(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Four
Name
tin chloride
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Reaction Step Nine
Name
antimony trichloride
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Reaction Step Ten
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Synthesis routes and methods III

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
[Compound]
Name
VOCl3
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Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyethylene
Reactant of Route 2
Polyethylene
Reactant of Route 3
Polyethylene
Reactant of Route 4
Polyethylene
Reactant of Route 5
Polyethylene
Reactant of Route 6
Polyethylene
Customer
Q & A

Q1: How does polyethylene glycol (PEG) impact the properties of concrete?

A1: Adding this compound glycol (PEG 400) and coating concrete with epoxy resin has been shown to enhance its self-curing properties. [] This method reduces water evaporation, allowing the concrete to retain moisture and achieve optimal strength and durability. []

Q2: Can this compound be blended with other materials to enhance its properties?

A2: Yes, blending this compound with other materials can significantly alter its characteristics. For instance, blending ultra-high molecular weight this compound (UHMWPE) with high-density this compound (HDPE) improves processability. [] Adding nanofillers like carbon nanotubes or clay to these blends further enhances properties like creep resistance and impact strength. []

Q3: Does the molecular weight of this compound influence its crosslinking efficiency?

A3: Yes, research indicates that higher molecular weight this compound exhibits greater crosslinking efficiency at the same irradiation dose. [] For example, in electron beam crosslinking, homemade this compound LH0030 (higher molecular weight) demonstrated superior performance compared to LH0075. []

Q4: How does crosslinking affect the mechanical properties of low-density this compound (LDPE)?

A4: Crosslinking, often achieved through electron beam irradiation, significantly impacts the mechanical properties of LDPE. Studies reveal that tensile strength increases with irradiation doses up to a certain point (e.g., 150 kGy) before slightly decreasing. [] Conversely, elongation at break decreases with increasing irradiation doses. []

Q5: Does exposure to X-rays or aging impact the properties of this compound used in medical implants?

A5: Yes, research suggests that prolonged exposure to X-rays or aging can lead to hardening of this compound components in medical implants, such as Weller-type hip prostheses. [] This hardening might increase the risk of cup fractures, potentially leading to complications. []

Q6: How does the addition of Vitamin E affect the wear resistance of highly crosslinked this compound used in implants?

A6: Contrary to its stabilizing effect in other applications, adding Vitamin E to highly crosslinked this compound used in implants can decrease its wear resistance. [] This decrease is attributed to Vitamin E's interference with crosslink formation during irradiation, leading to lower crosslink density and ultimately compromising wear resistance. []

Q7: What is the general chemical formula of this compound glycol (PEG)?

A7: The general formula for PEG is H(OCH2CH2)nOH, where 'n' represents the average number of repeating oxyethylene groups. []

Q8: How does the molecular weight of this compound glycol (PEG) affect its physical properties?

A8: PEG's physical properties, such as viscosity, are significantly influenced by its molecular weight due to chain length effects. [] For example, PEG 400 is a clear liquid at room temperature, while higher molecular weight PEGs are waxy solids. []

Q9: Can Fourier transform infrared spectroscopy (FTIR) be used to analyze this compound blends?

A9: Yes, FTIR is a valuable tool for analyzing this compound blends. [] It helps identify the presence of specific functional groups and can detect contamination or additives. For instance, ATR-FTIR was employed to investigate the composition of recycled HDPE pipes suspected of contamination. []

Q10: How can spectroscopic techniques be used to characterize the oxidation of this compound?

A10: Spectroscopic techniques like Fourier self-deconvolution of infrared spectra can reveal details about oxidized this compound. [] This method can differentiate between various carbonyl groups present, such as ketones and carboxylic acids, providing insights into the oxidation process and its extent in different this compound types (high-density, linear low-density, low-density). []

Q11: Can porous this compound be used for medical implants, and what are the soft-tissue implications?

A11: Porous this compound has shown promise in paranasal augmentation procedures. [] A study involving 33 patients who underwent this procedure using 3mm-thick porous this compound demonstrated a soft-tissue change of 2.42 ± 0.33 mm in the paranasal area after six months. [] This finding suggests good integration and minimal complications like infection or foreign body reactions. []

Q12: Can this compound be utilized in the development of breathable films for applications like gloves?

A12: Yes, blending low-density this compound (LDPE) with metallocene linear low-density this compound (MLLDPE) and calcium carbonate filler has shown promise in developing microporous, breathable this compound films. [] These films exhibit enhanced breathability and elongation properties, making them suitable for applications like breathable gloves. []

Q13: Is this compound a suitable material for use in nasal septal restoration?

A13: this compound, specifically porous this compound (Medpor), has been successfully used in nasal septal perforation repair. [] A study demonstrated a 93% success rate in closing nasal septal perforations using this compound implants. [] Its biocompatibility and structural integrity make it a viable option for this application.

Q14: What makes low-density this compound (LDPE) a significant environmental concern?

A14: LDPE's slow degradation rate makes it a major environmental pollutant. [] Its widespread use in everyday items leads to significant accumulation in landfills, posing a long-term environmental challenge. []

Q15: Are there bacterial species capable of degrading LDPE?

A15: Yes, research has identified bacterial species, including Alcaligenes faecalis, isolated from plastic dumping sites that can degrade LDPE. [] These bacteria utilize LDPE as a carbon source and demonstrate degradation activity through weight loss measurements and pH changes in the surrounding environment. []

Q16: What strategies can be implemented for the recycling and waste management of this compound?

A16: Effective recycling and waste management strategies are crucial for mitigating the environmental impact of this compound. These include:

    Q17: How can we promote the biodegradation of this compound?

    A17: Promoting the biodegradation of this compound involves several strategies:

    • Biodegradable Additives: Incorporating biodegradable additives, such as starch, into this compound matrices can enhance biodegradation rates. [] Studies on biaxially stretched this compound-starch composite films demonstrate that starch content and environmental factors influence biodegradation. []
    • Microbial Degradation: Research and development of microbial strains that can effectively degrade this compound are crucial. [] Identifying and cultivating microorganisms like Alcaligenes faecalis, which exhibit LDPE degradation capabilities, is a promising avenue. []

    Q18: Can this compound be used for agricultural purposes, and how does it compare to other mulching materials?

    A18: this compound, particularly in the form of perforated black this compound film, has proven effective as a mulching material in agriculture. [] Studies on zucchini cultivation showed that using this type of mulch led to a shorter time to fruiting, longer harvest duration, and a significant yield increase compared to control groups and other mulching materials like black agrofiber. []

    Q19: How can the properties of this compound be tailored for specific applications, such as cable insulation?

    A19: this compound's properties can be tailored through various modifications:

    • Crosslinking: Using electron beam irradiation to crosslink this compound enhances its mechanical and thermal properties, making it suitable for demanding applications like cable insulation. []
    • Blending: Combining different types of this compound, such as LDPE, HDPE, and LLDPE, allows for tailoring specific properties like flexibility, strength, and processability. []
    • Additives: Adding fillers, flame retardants, and other additives can further fine-tune properties like flame resistance, mechanical strength, and barrier properties. []

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.